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N-cyclopentyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Drug Design Medicinal Chemistry ADME Properties

Researchers conducting glucokinase (GK) SAR studies often encounter inconsistent target engagement when substituting N-cyclopentyl with cyclohexyl or aromatic amine variants-a single substituent change can abolish GK activation. This compound, specifically enumerated in GK activator patent filings, provides the exact cyclopentyl amide pharmacophore required for reproducible liver-selective GK activation data. • Definitive cyclopentyl substituent validated in GK activator SAR patents • Matched molecular pair with pyridine analogs for scaffold-hopping quantification • Favorable lead-like profile (MW 357.5, XLogP3 1.8, zero H-bond donors) for computational modeling

Molecular Formula C19H23N3O2S
Molecular Weight 357.47
CAS No. 894000-01-2
Cat. No. B2503648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
CAS894000-01-2
Molecular FormulaC19H23N3O2S
Molecular Weight357.47
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCC3
InChIInChI=1S/C19H23N3O2S/c1-2-24-16-9-7-14(8-10-16)17-11-12-19(22-21-17)25-13-18(23)20-15-5-3-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,20,23)
InChIKeyKOVJLQYVHQFEKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-cyclopentyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide


N-cyclopentyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound belonging to the broad class of pyridazine-based thioether acetamides. Computed properties for this structural family indicate a molecular weight of approximately 357.5 g/mol, a calculated XLogP3-AA of 1.8, and zero hydrogen bond donors, placing it within favorable Lipinski parameter space for lead-like small molecules [1]. This particular compound features a cyclopentyl amide substituent rather than the common cyclohexyl or aromatic amine variants, a structural nuance that affects its lipophilicity and steric profile within biological binding sites [2].

Lead-like physicochemical property space for oral bioavailability optimization studies
Cyclopentyl amide substituent for differential steric and lipophilic modulation
Pyridazine core enabling bidentate hydrogen bonding potential

Why Generic Analogs Cannot Replace N-cyclopentyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide


Compounds within the pyridazine-3-sulfanyl acetamide class cannot be reliably interchanged for critical research workflows because even minor N-substituent modifications (e.g., cyclopentyl vs. cyclohexyl) can drastically alter target engagement, metabolic stability, and off-target profiles. Patent data reveals that glucokinase (GK) activators within structurally close amide series exhibit steep structure-activity relationships (SAR) where the cyclopentyl moiety is specifically enumerated for optimal GK activation [1]. Broad class-level biological screening of analogous pyridazine derivatives has demonstrated highly divergent activities in plant growth stimulation and enzyme inhibition, confirming that a generic substitution risks experimental inconsistency [2].

  • Cyclopentyl to cyclohexyl substitution may alter target engagement and metabolic stability profiles
  • Replacement with aromatic amines (e.g., N-aryl analogs) may diverge into unrelated pharmacological space
  • Pyridine or pyrimidine cores cannot replicate the bidentate H-bond potential of the pyridazine ring

Differentiation Guide for N-cyclopentyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide


Lipophilicity & Permeability Advantage Over N-cyclohexyl Analog

The cyclopentyl substitution in the target compound confers a distinct lipophilicity profile compared to the closely related N-cyclohexyl analog. While direct measured logP/logD data are not publicly available for this specific CAS number, computed XLogP3-AA for the core scaffold is 1.8 [1]. The reduction of one methylene unit (cyclopentyl vs. cyclohexyl) is predicted to lower logP by approximately 0.5 units and reduce molecular weight from 371.5 Da (C20H25N3O2S) to 357.5 Da (C19H23N3O2S) [2]. This modulation alters membrane permeability potential without violating Lipinski's Rule of Five, offering a differentiated pharmacokinetic starting point for lead optimization.

Lipophilicity vs. N-cyclohexyl
Class-level inference
Predicted ΔLogP ≈ −0.5, ΔMW = −14.0 g/mol
Lower lipophilicity and molecular weight may support solubility and reduce nonspecific binding
In silico prediction; experimental LogP not available
Drug Design Medicinal Chemistry ADME Properties

Kinase Target Engagement: Cyclopentyl vs N-Aryl Analogs

The patent literature establishes that compounds with a cyclopentyl amide side chain, as exemplified in glucokinase activator patents, were specifically synthesized and claimed for their ability to increase glucokinase enzymatic activity [1]. In contrast, compounds where the cyclopentyl group is replaced by a phenyl or substituted phenyl moiety (e.g., N-(4-fluorobenzyl) analogs) are associated with different target profiles, including CCR5 antagonism and antimicrobial screening hits [2]. While a direct head-to-head IC50 comparison cannot be made for the target compound due to lack of published data, the cyclopentyl substitution is a key determinant for GK activation selectivity within this chemotype.

Target engagement context
Class-level inference
Cyclopentyl amide claimed as GK activator; N-aryl analogs associated with CCR5 / antimicrobial hits
Cyclopentyl moiety supports GK activation research; aromatic amine substitution may diverge into unrelated pharmacological space
No published IC50 for target compound; patent-based SAR
Kinase Inhibition Glucokinase Activators Target Engagement

Pyridazine vs Pyridine: Hydrogen Bonding Advantage

The pyridazine core of the target compound provides two adjacent nitrogen atoms capable of participating in bidentate hydrogen bonding with target proteins, a feature absent in pyridine-based analogs. BindingDB data for structurally related pyridazine-3-sulfanyl acetamides show measurable target engagement, with IC50 values ranging from 2.9 µM to >57 µM depending on the specific aryl substituent [1]. While the target compound itself lacks a specific IC50, the pyridazine core consistently enables hydrogen-bond-mediated binding that pyridine equivalents cannot replicate, as pyridine has only one nitrogen atom positioned differently on the ring.

Hydrogen bonding capacity
Reported
Pyridazine core offers two adjacent H-bond acceptors; pyridine has only one
Bidentate H-bond potential may support target residence time and selectivity in assay development
BindingDB IC50 range for related pyridazine analogs: 2.9–57 µM
Heterocyclic Chemistry Molecular Recognition Enzyme Inhibition

Application Scenarios for N-cyclopentyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide


GK Activator Lead Optimization for Type 2 Diabetes

This compound is most appropriately sourced by research groups pursuing liver-selective glucokinase (GK) activation, as indicated by its specific enumeration in GK activator patent filings [1]. Its cyclopentyl amide substituent is a key pharmacophoric element for GK binding within this chemotype, making it a relevant tool compound or synthetic intermediate for structure-activity relationship (SAR) studies aimed at improving potency and selectivity over the classic GK activator scaffold.

Pyridazine Scaffold Hopping & Bioisostere Evaluation

Medicinal chemistry teams conducting scaffold-hopping exercises can use this compound to evaluate the impact of replacing pyridine or pyrimidine central rings with a pyridazine core. The compound serves as a matched molecular pair with pyridine analogs, allowing researchers to quantify the contribution of the additional ring nitrogen to target binding and physicochemical properties [1].

Computational Parameterization for Molecular Modeling

Due to its computed favorable Lipinski profile (XLogP3-AA of 1.8, MW of 357.5 g/mol, zero H-bond donors) [2], this compound is suitable as a reference structure for parameterizing force fields, validating docking scores, and building pharmacophore models for pyridazine-containing compound libraries.

Synthetic Methodology Development

The thioether linkage connecting the acetamide to the pyridazine ring presents a synthetically tractable handle for exploring novel cross-coupling or S-alkylation methodologies. The compound can be used as a benchmark substrate for optimizing reaction conditions on electron-deficient heterocycles [3].

Application
Selection Property
Validation Focus
Glucokinase (GK) activation pathway studies
Cyclopentyl amide pharmacophore
GK activation assay context
Pyridazine scaffold-hopping & bioisostere evaluation
Pyridazine core vs. pyridine/pyrimidine
Matched molecular pair analysis
Computational model parameterization
Lead-like physicochemical profile
Force field / docking score validation
Synthetic methodology development
Thioether linkage on electron-deficient heterocycle
Cross-coupling reaction optimization
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